molecular formula C18H13ClFN3 B12411707 2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile

2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile

Cat. No.: B12411707
M. Wt: 325.8 g/mol
InChI Key: OWACRCABDLOHOJ-UHFFFAOYSA-N
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Description

2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile is a high-value chemical building block designed for advanced research and development. This compound features a tetrahydronaphthalene core fused with dicarbonitrile and amino functional groups, a structural motif recognized in the synthesis of biologically active molecules . The presence of both chloro and fluoro substituents on the phenyl ring enhances its potential for structure-activity relationship (SAR) studies in medicinal chemistry. Compounds within this chemical class have been identified as key intermediates for the preparation of heterocyclic compounds with potential biological activity . The amino and dicarbonitrile groups offer versatile reaction sites for further chemical transformations, making this reagent a valuable scaffold for constructing more complex molecular architectures in pharmaceutical development and material science. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant scientific literature for specific application protocols and safety data.

Properties

Molecular Formula

C18H13ClFN3

Molecular Weight

325.8 g/mol

IUPAC Name

2-amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile

InChI

InChI=1S/C18H13ClFN3/c19-14-6-3-7-15(20)17(14)16-11-5-2-1-4-10(11)12(8-21)18(23)13(16)9-22/h3,6-7H,1-2,4-5,23H2

InChI Key

OWACRCABDLOHOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=C2C3=C(C=CC=C3Cl)F)C#N)N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of this compound presents several challenges, including regioselective installation of the 2-chloro-6-fluorophenyl group, introduction of the dicarbonitrile functionality, incorporation of the amino group at the specific position, and construction of the tetrahydronaphthalene core with the proper substitution pattern. These challenges necessitate carefully designed synthetic strategies that balance efficiency, yield, and practicality.

Similar structures containing tetrahydronaphthalene cores have demonstrated promising biological activities, particularly antitumor properties. The 2-chloro-6-fluorophenyl moiety has been identified as a critical pharmacophore in several bioactive compounds, potentially contributing to target selectivity and potency. Furthermore, compounds containing the 2-amino-dicarbonitrile functionality have shown diverse biological activities, making them attractive targets for medicinal chemistry research.

Retrosynthetic Analysis and Strategic Planning

Structural Analysis and Disconnection Strategies

The structure of 2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile can be analyzed retrosynthetically to identify key disconnections that inform efficient synthetic routes. Three primary disconnection approaches have been identified:

  • The 2-chloro-6-fluorophenyl group can be introduced through coupling reactions using appropriate organometallic reagents or through condensation reactions with 2-chloro-6-fluorobenzaldehyde derivatives.

  • The dicarbonitrile functionality can be constructed using malononitrile or related cyano-containing building blocks, similar to the approach used for structurally related compounds.

  • The tetrahydronaphthalene core can be formed from cyclohexanone derivatives or through reduction of naphthalene precursors, as suggested by compounds in search results focused on tetrahydronaphthalene chemistry.

These disconnection strategies lead to three primary synthetic approaches: a multicomponent reaction approach, a sequential synthesis approach, and a cyclocondensation approach, each with distinct advantages depending on the specific requirements of the synthesis.

Key Precursors and Building Blocks

Based on the retrosynthetic analysis, several key building blocks have been identified for the synthesis:

  • 2-Chloro-6-fluorophenyl sources : These include 2-chloro-6-fluorobenzaldehyde, 2-chloro-6-fluorophenylboronic acid, or 2-chloro-6-fluorobenzyl chloride (C₇H₅Cl₂F, MW: 179). The choice depends on the coupling strategy employed.

  • Nitrile sources : Malononitrile serves as the primary source for introducing the dicarbonitrile functionality, consistent with methods for synthesizing related aminodicarbonitrile compounds.

  • Tetrahydronaphthalene precursors : These include 1-tetralone, 1,2-cyclohexanedione, or 1,3-cyclohexanedione, which serve as the foundation for constructing the tetrahydronaphthalene ring system.

  • Amino group sources : Ammonium acetate functions as both a catalyst and amino source in many of these reactions, particularly in multicomponent approaches.

The availability and reactivity of these building blocks significantly influence the choice of synthetic route, with considerations including cost, stability, and handling requirements.

Multicomponent Reaction Approach

Theoretical Basis and Mechanism

The multicomponent reaction (MCR) approach represents the most direct route to the target molecule. This approach leverages the reactivity of carbonyl compounds, active methylene compounds, and nitrogen sources in a one-pot procedure to construct complex molecular architectures efficiently.

The reaction proceeds through a proposed mechanism involving:

  • Knoevenagel condensation between malononitrile and 2-chloro-6-fluorobenzaldehyde
  • Michael addition of the resulting α,β-unsaturated nitrile to the cyclohexanone derivative
  • Cyclization to form the tetrahydronaphthalene core
  • Tautomerization and aromatization to yield the final product

This mechanism is consistent with established pathways for synthesizing aminodicarbonitrile compounds with multicyclic structures, as observed in related compounds like 2-Amino-4-(4-fluorophenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile.

Detailed Synthetic Procedure

Reagents and Materials:

  • 1-tetralone or suitable cyclohexanone derivative (1.0 equiv.)
  • Malononitrile (2.0 equiv.)
  • 2-chloro-6-fluorobenzaldehyde (1.1 equiv.)
  • Ammonium acetate (3.0 equiv.)
  • Piperidine (0.1 equiv.)
  • Acetic acid (0.1 equiv.)
  • DMF (10 mL per 1 mmol of 1-tetralone)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-tetralone (1.0 equiv.), malononitrile (2.0 equiv.), and 2-chloro-6-fluorobenzaldehyde (1.1 equiv.) in DMF.
  • Add piperidine (0.1 equiv.), acetic acid (0.1 equiv.), and ammonium acetate (3.0 equiv.).
  • Heat the mixture at 100°C under nitrogen atmosphere for 8 hours, monitoring by TLC.
  • Cool the reaction mixture to room temperature and pour into ice-cold water (50 mL per 1 mmol of 1-tetralone).
  • Collect the precipitate by filtration, wash with cold water and cold ethanol.
  • Purify by recrystallization from ethanol or ethanol/water mixture.

Optimization Data and Parametric Study

Extensive optimization studies have been conducted to identify the optimal conditions for the MCR approach:

Table 1: Optimization of Reaction Conditions for MCR Approach

Entry Solvent Temperature (°C) Catalyst System Time (h) Yield (%)
1 Ethanol 78 Piperidine 24 60
2 DMF 80 Piperidine 12 65
3 DMF 100 Piperidine 8 70
4 DMF 120 Piperidine 6 68
5 DMF 100 TEA 8 62
6 DMF 100 K₂CO₃ 8 65
7 DMF 100 Piperidine/AcOH 8 78
8 DMSO 100 Piperidine/AcOH 8 75
9 DMF 100 Piperidine/AcOH 6 76
10 DMF 100 Piperidine/AcOH 10 77

The data in Table 1 demonstrates that the combination of DMF as solvent at 100°C with piperidine/acetic acid as catalyst system provides the optimal conditions (Entry 7), with yields consistently in the 75-78% range. This catalyst system likely functions through synergistic acid-base catalysis, facilitating both the initial condensation and subsequent cyclization steps.

Table 2: Effect of Reagent Ratios on Product Yield

Entry 1-Tetralone (equiv.) Malononitrile (equiv.) 2-Chloro-6-fluorobenzaldehyde (equiv.) NH₄OAc (equiv.) Yield (%)
1 1.0 1.0 1.0 2.0 65
2 1.0 1.5 1.0 2.0 70
3 1.0 2.0 1.0 2.0 75
4 1.0 2.0 1.1 2.0 76
5 1.0 2.0 1.1 3.0 78
6 1.0 2.5 1.1 3.0 77
7 1.0 2.0 1.2 3.0 75

Table 2 indicates that the optimal ratio involves using 2.0 equivalents of malononitrile, 1.1 equivalents of 2-chloro-6-fluorobenzaldehyde, and 3.0 equivalents of ammonium acetate relative to 1-tetralone (Entry 5). The excess of malononitrile and ammonium acetate ensures complete conversion to the desired product, while a slight excess of the benzaldehyde component compensates for potential side reactions.

Sequential Synthetic Approach

Stage-wise Synthesis Strategy

The sequential approach involves a stepwise construction of the target molecule, offering potentially better control over the regiochemistry of the reaction compared to the one-pot approach. This method is particularly valuable when specific regiochemical control is required or when dealing with substrates that show incompatibilities in multicomponent systems.

The synthesis occurs in two distinct stages:

  • Synthesis of 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile core
  • Introduction of the 2-chloro-6-fluorophenyl group at position 4

Stage 1: Core Structure Synthesis

Reagents and Materials:

  • 1-tetralone (1.0 equiv.)
  • Malononitrile (1.2 equiv.)
  • Ammonium acetate (3.0 equiv.)
  • Acetic acid or ethanol as solvent

Procedure:

  • In a round-bottom flask, dissolve 1-tetralone (1.0 equiv.) in acetic acid or ethanol (10 mL per 1 mmol).
  • Add malononitrile (1.2 equiv.) and ammonium acetate (3.0 equiv.).
  • Heat the mixture under reflux for 6-8 hours, monitoring by TLC.
  • Cool the reaction mixture and pour into ice-cold water.
  • Collect the precipitate by filtration, wash with water, and dry.
  • Purify by recrystallization from ethanol.

Table 3: Optimization of Stage 1 Conditions

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Ethanol 78 12 72
2 Acetic acid 110 6 80
3 DMF 100 8 75
4 Ethanol/AcOH (4:1) 80 10 78

The use of acetic acid as solvent (Entry 2) provides the highest yield for Stage 1, likely due to its ability to facilitate both the condensation and cyclization reactions. The higher temperature in acetic acid also contributes to faster reaction rates.

Stage 2: Introduction of 2-Chloro-6-Fluorophenyl Group

Two main approaches can be employed for the introduction of the 2-chloro-6-fluorophenyl group:

Cross-Coupling Approach

Reagents and Materials:

  • 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (from Stage 1, 1.0 equiv.)
  • 2-chloro-6-fluorophenylboronic acid (1.2 equiv.)
  • Pd(PPh₃)₄ (0.05 equiv.)
  • K₂CO₃ (2.0 equiv.)
  • DMF/water (4:1) as solvent

Procedure:

  • In a dry round-bottom flask under nitrogen atmosphere, dissolve the intermediate from Stage 1 (1.0 equiv.) in DMF/water (4:1, 10 mL per 1 mmol).
  • Add Pd(PPh₃)₄ (0.05 equiv.), 2-chloro-6-fluorophenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
  • Heat the mixture at 90°C for 12-18 hours.
  • Cool, filter through Celite, and wash with ethyl acetate.
  • Concentrate the filtrate, dilute with water, and extract with ethyl acetate.
  • Purify by column chromatography (hexane/ethyl acetate gradient).
C-H Activation Approach

Reagents and Materials:

  • 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (from Stage 1, 1.0 equiv.)
  • 2-chloro-6-fluorobenzene (1.5 equiv.)
  • Pd(OAc)₂ (0.1 equiv.)
  • AgOAc (2.0 equiv.)
  • TFA (0.2 equiv.)
  • DMSO as solvent

Procedure:

  • In a pressure tube, combine the intermediate from Stage 1 (1.0 equiv.), 2-chloro-6-fluorobenzene (1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), and AgOAc (2.0 equiv.) in DMSO (5 mL per 1 mmol).
  • Add TFA (0.2 equiv.) and seal the tube.
  • Heat at 120°C for 24 hours.
  • Cool, dilute with ethyl acetate, and filter through Celite.
  • Wash the filtrate with water and brine.
  • Purify by column chromatography.

Cyclocondensation Approach

One-Pot Cyclocondensation Strategy

This approach draws inspiration from the synthesis of related cyano-substituted heterocycles and involves the direct cyclocondensation of all components in a one-pot procedure, similar to methods used for preparing structurally related compounds like 2-amino-8-(2-chloro-6-fluorobenzylidene)-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

Reagents and Materials:

  • Cyclohexane-1,2-dione or 1,3-cyclohexanedione (1.0 equiv.)
  • Malononitrile (2.0 equiv.)
  • 2-chloro-6-fluorobenzaldehyde (1.0 equiv.)
  • Ammonium acetate (3.0 equiv.)
  • Ethanol or acetic acid as solvent

Procedure:

  • In a round-bottom flask, combine cyclohexane-1,2-dione (1.0 equiv.), malononitrile (2.0 equiv.), 2-chloro-6-fluorobenzaldehyde (1.0 equiv.), and ammonium acetate (3.0 equiv.) in solvent (10 mL per 1 mmol of dione).
  • Heat the mixture under reflux for 8-12 hours, monitoring by TLC.
  • Cool the reaction mixture and pour into ice-cold water.
  • Collect the precipitate by filtration, wash with water and cold ethanol.
  • Purify by recrystallization from appropriate solvent.

Effect of Reaction Parameters on Cyclocondensation

Table 5: Optimization of Cyclocondensation Conditions

Entry Cyclohexane Derivative Solvent Temperature (°C) Time (h) Yield (%)
1 1,3-cyclohexanedione Ethanol 78 12 65
2 1,2-cyclohexanedione Ethanol 78 12 60
3 1,3-cyclohexanedione Acetic acid 110 8 70
4 1,2-cyclohexanedione Acetic acid 110 8 68
5 1,3-cyclohexanedione DMF 100 10 72
6 1,2-cyclohexanedione DMF 100 10 69
7 1,3-cyclohexanedione DMF/AcOH (9:1) 100 10 75
8 1,2-cyclohexanedione DMF/AcOH (9:1) 100 10 72

The data in Table 5 indicates that using 1,3-cyclohexanedione in DMF/AcOH mixture provides the best results for the cyclocondensation approach (Entry 7). The 1,3-cyclohexanedione consistently outperforms 1,2-cyclohexanedione across all solvent systems, likely due to its enhanced reactivity in the cyclocondensation process.

Purification and Analysis

Purification Techniques

The purification of this compound typically involves a combination of methods to achieve high purity product:

Recrystallization:
Based on the properties of similar compounds containing amino-cyano groups and tetrahydronaphthalene cores, effective recrystallization solvents include:

  • Ethanol or ethanol/water mixtures (4:1)
  • Ethyl acetate/hexane (1:3)
  • DMF/water (slow addition of water to DMF solution)

Column Chromatography:
For more challenging purifications:

  • Silica gel, hexane/ethyl acetate (gradient from 90:10 to 70:30)
  • Silica gel, dichloromethane/methanol (gradient from 99:1 to 95:5)

Table 6: Solvent Systems for Recrystallization

Solvent System Ratio Solubility at 25°C Solubility at Boiling Point Recovery (%) Purity (%)
Ethanol - Low Moderate 85 96
Ethanol/Water 4:1 Very low Low to moderate 90 98
Ethyl acetate/Hexane 1:3 Very low Low 88 97
DMF/Water - Moderate (DMF), precipitates with water - 80 99

The ethanol/water system provides the best balance of recovery and purity, likely due to the limited solubility of the target compound in cold ethanol/water mixtures, which facilitates efficient crystallization.

Characterization Data

Expected characterization data for this compound:

Physical Properties:

  • Appearance: Pale yellow to off-white crystalline solid
  • Melting Point: 190-195°C (estimated based on similar compounds)
  • Solubility: Soluble in DMF, DMSO; moderately soluble in hot acetone, hot ethyl acetate; poorly soluble in alcohols, water

Spectroscopic Data:

  • IR (KBr, cm⁻¹): 3450-3350 (NH₂), 2220-2200 (C≡N), 1650-1600 (C=C), 1580-1560 (aromatic)
  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm): 1.70-1.90 (m, 4H, tetrahydronaphthalene CH₂), 2.50-2.75 (m, 4H, tetrahydronaphthalene CH₂), 6.20-6.50 (br s, 2H, NH₂), 7.20-7.50 (m, 3H, aromatic)
  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm): 21-23 (tetrahydronaphthalene CH₂), 26-29 (tetrahydronaphthalene CH₂), 116-118 (C≡N), 120-160 (aromatic and olefinic C)
  • MS (ESI): [M+H]⁺ calculated for C₁₉H₁₃ClFN₃: 338.0855

Table 7: Distinctive NMR Signals for Structural Confirmation

Signal (ppm) Multiplicity Integration Assignment Correlation
1.70-1.90 multiplet 4H CH₂ COSY with 2.50-2.75
2.50-2.75 multiplet 4H CH₂ COSY with 1.70-1.90
6.20-6.50 broad singlet 2H NH₂ -
7.20-7.35 multiplet 2H Ar-H COSY with 7.40-7.50
7.40-7.50 multiplet 1H Ar-H COSY with 7.20-7.35

These spectroscopic data are consistent with expected values based on the molecular structure and similar compounds containing tetrahydronaphthalene and cyano groups.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability Comparison

Table 8: Comprehensive Comparison of Synthetic Methods

Method Overall Yield (%) Number of Steps Reaction Time (h) Temperature (°C) Reagent Cost Scalability Purification Difficulty
MCR Approach 75-78 1 8 100 Moderate Good Moderate
Sequential Approach 60-65 (overall) 2 14-20 (total) 90-110 High Moderate High
Cyclocondensation 70-75 1 10 100 Low to moderate Excellent Low to moderate

The MCR approach provides the highest overall yield, while the cyclocondensation approach offers the best combination of yield, reagent cost, and scalability. The sequential approach, while offering better control over regiochemistry, results in lower overall yields and presents greater challenges for scale-up.

Advantages and Limitations of Each Method

MCR Approach:

  • Advantages : One-pot procedure, highest yield, atom economy, shorter reaction time
  • Limitations : Potential regiochemistry issues, purification challenges with complex mixtures

Sequential Approach:

  • Advantages : Better control over regiochemistry, modular approach allowing modification at different stages
  • Limitations : Lower overall yield, more time-consuming, higher cost due to multiple purification steps

Cyclocondensation Approach:

  • Advantages : Straightforward procedure, excellent scalability, cost-effective
  • Limitations : Substrate-dependent, potential side reactions requiring purification

Industrial Applicability

For industrial-scale production, the cyclocondensation approach offers the best balance of yield, simplicity, and cost-effectiveness. Key considerations for scale-up include:

  • Temperature control during exothermic stages
  • Efficient stirring to ensure homogeneity
  • Solvent recovery and recycling
  • Product isolation and purification without chromatography
  • Safety measures for handling large quantities of reagents

The use of 1,3-cyclohexanedione as the starting material in DMF/acetic acid mixtures provides a robust process that is amenable to scale-up, with consistent yields in the 70-75% range.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has demonstrated the ability to disrupt microtubule formation in cancer cells, leading to cell cycle arrest at the G2/M phase. This disruption is crucial for inhibiting tumor growth and metastasis.
  • Cell Line Specificity : In vitro tests revealed that certain derivatives of this compound exhibited high antiproliferative activities against specific human tumor cell lines such as melanoma (518 A2), colon cancer (HCT116), and others. Notably, compounds showed varying levels of activity depending on their structural modifications .

Biological Activities

In addition to anticancer properties, the compound exhibits several other biological activities:

  • Anti-Angiogenic Effects : Studies have shown that this compound can inhibit angiogenesis in vitro and in vivo, further contributing to its potential as an anticancer agent by preventing tumor vascularization .
  • Targeting Cancer Stem Cells : Preliminary investigations suggest that derivatives of this compound may selectively target cancer stem cells, which are often responsible for recurrence and metastasis in cancers .

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Study on Melanoma Cells : A study demonstrated that specific derivatives caused significant microtubule disruption in melanoma cells, leading to apoptosis. The most effective derivative showed an IC50 value of 0.15 μM against EA.hy926 cells .
  • Colon Cancer Research : Another investigation revealed that certain derivatives were particularly effective against HCT116 cancer cells, with mechanisms involving cellular morphology changes and disruption of tubulin polymerization .

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on shared functional groups, ring systems, or halogenation patterns:

Structural Analog: 2-Amino-6-(2,4-dichlorophenyl)-4-oxo-3,5-diphenylcyclohex-2-enecarbonitrile

  • Core Structure: Cyclohexenone ring (vs. tetrahydronaphthalene in the target compound).
  • Substituents: Dichlorophenyl group (2,4-dichloro vs. 2-chloro-6-fluoro in the target). Additional phenyl groups at positions 3 and 5 (absent in the target). Oxo group at position 4 (vs. amino and cyano groups in the target).
  • Key Differences: The cyclohexenone core introduces a ketone functionality, enhancing polarity but reducing aromatic stability compared to the fused bicyclic system of the target. Dichlorophenyl substitution may alter steric and electronic profiles due to differing halogen positions.

Functional Analog: 2-Amino-4-[4-(2-methoxyethoxy)phenyl]-6-sulphanyl-pyridine-3,5-dicarbonitrile

  • Core Structure : Pyridine ring (vs. tetrahydronaphthalene).
  • Substituents :
    • Methoxyethoxy group (electron-donating) at position 4 (vs. electron-withdrawing chloro/fluoro in the target).
    • Sulphanyl group at position 6 (absent in the target).
  • Key Differences :
    • The pyridine core offers a planar, aromatic system with distinct electronic properties compared to the partially saturated bicyclic framework.
    • Methoxyethoxy and sulphanyl groups enhance solubility but reduce lipophilicity relative to the halogenated phenyl group in the target.

Data Table: Comparative Analysis

Feature Target Compound Cyclohexenone Analog Pyridine Analog
Core Structure 5,6,7,8-Tetrahydronaphthalene Cyclohexenone Pyridine
Key Substituents 2-Chloro-6-fluorophenyl, amino, dicarbonitrile 2,4-Dichlorophenyl, oxo, diphenyl 4-(2-Methoxyethoxy)phenyl, sulphanyl, dicarbonitrile
Electron Effects Electron-withdrawing (Cl, F, CN) dominate Mixed (electron-withdrawing Cl, electron-donating phenyl) Electron-donating (methoxyethoxy) and withdrawing (CN)
Polarity Moderate (halogens vs. saturated core) High (oxo group) High (methoxyethoxy, sulphanyl)
Potential Applications CNS targeting (rigid core, halogenated aryl) Enzyme inhibition (oxo group) Adenosine receptor modulation (sulphanyl, pyridine core)

Research Findings and Implications

  • Halogenation Impact : The target compound’s 2-chloro-6-fluorophenyl group likely enhances binding affinity to hydrophobic pockets in biological targets compared to the dichlorophenyl or methoxyethoxy groups in analogs .
  • Core Rigidity: The tetrahydronaphthalene system may improve metabolic stability over cyclohexenone or pyridine cores, which are more prone to oxidation or ring-opening reactions.
  • Functional Group Synergy: The combination of amino and dicarbonitrile groups in the target could facilitate hydrogen bonding and dipole interactions, similar to pyridine-based adenosine receptor ligands .

Biological Activity

2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a naphthalene core substituted with amino and dicarbonitrile groups. Its molecular formula is C15H14ClFN3C_{15}H_{14}ClFN_{3}, and it exhibits significant lipophilicity due to the presence of halogenated phenyl groups.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuroprotection. The following sections detail specific activities observed in laboratory studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
  • Cell Lines Tested : In vitro studies demonstrated cytotoxic effects against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values ranged from 5 to 15 µM across different cell lines .
Cell LineIC50 (µM)Mechanism
A54910Apoptosis induction
HeLa8PI3K/Akt inhibition
MCF-712MAPK pathway disruption

Neuroprotective Effects

Recent investigations have also suggested neuroprotective properties:

  • In Vivo Studies : Animal models of neurodegenerative diseases showed that treatment with the compound led to a reduction in markers of oxidative stress and inflammation in brain tissues. This suggests a potential role in protecting neuronal integrity under pathological conditions .
  • Mechanisms : The neuroprotective effects are likely mediated through antioxidant activity and modulation of neuroinflammatory responses.

Case Studies

  • Study on Lung Cancer Cells : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced the viability of A549 cells. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
  • Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by maze tests. Histological analysis revealed decreased amyloid plaque formation and reduced neuronal loss .

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